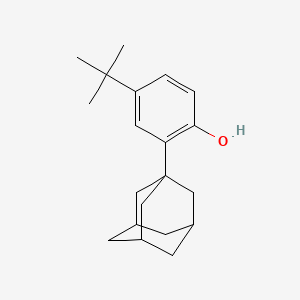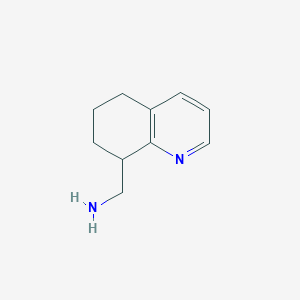
(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine
説明
“(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine” is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2 . This indicates that the compound has a tetrahydroquinoline core with a methanamine group attached to the 8-position.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 298.3±20.0 °C and a predicted density of 1.051±0.06 g/cm3 . The compound also has a predicted pKa value of 9.56±0.29 , indicating that it can act as a base in chemical reactions.科学的研究の応用
Synthesis and Chemical Properties
Enantiomeric Synthesis : Enantiomerically pure forms of derivatives related to (5,6,7,8-tetrahydroquinolin-8-yl)methanamine have been synthesized, indicating the compound's significance in stereochemical studies and applications (Uenishi & Hamada, 2002).
Antimicrobial Activities : Some derivatives have shown promising antibacterial and antifungal activities, implying potential uses in combating infections (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications : The compound has been utilized in catalytic reactions, such as in the palladium-catalyzed nitration of 8-methylquinolines. This indicates its role in facilitating chemical transformations (Zhang, Ren, Zhang, & Liu, 2015).
Biological and Medicinal Research
Cancer Cell Line Studies : It has been used in synthesizing compounds for in vitro antitumor activity research, indicating a potential role in cancer treatment (Károlyi et al., 2012).
Stroke Treatment Research : Derivatives have been reviewed for stroke treatment, showing promise as therapeutic agents (Marco-Contelles, 2020).
Neuropharmacology : In neuropharmacology, derivatives have shown high affinity and selectivity for the dopamine D3 receptor, suggesting potential applications in neuroscience and psychopharmacology (Avenell et al., 1999).
Material Science and Sensing Applications
Chemosensor Development : Novel chemosensors based on this compound have been developed for selective detection of toxic Pd2+ ions, indicating its utility in environmental monitoring (Shally et al., 2020).
Catalyst Synthesis : It has been employed in synthesizing catalysts for asymmetric reactions, demonstrating applications in synthetic organic chemistry (Yoon et al., 2006).
Safety and Hazards
The safety information for “(5,6,7,8-Tetrahydroquinolin-8-yl)methanamine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYDESWTDPRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


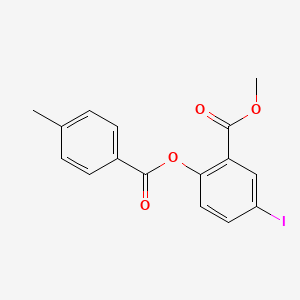

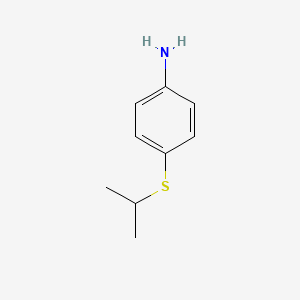


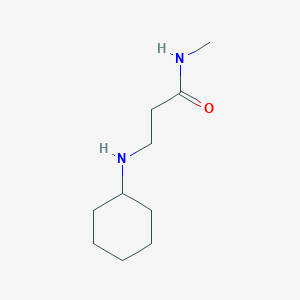
![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)
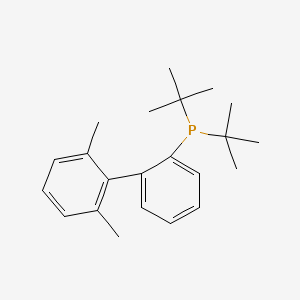

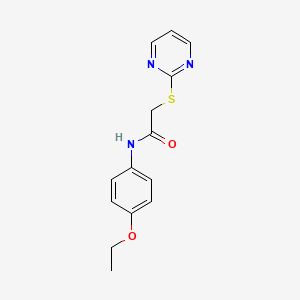
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)
